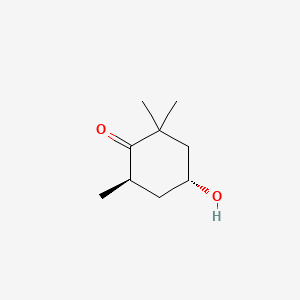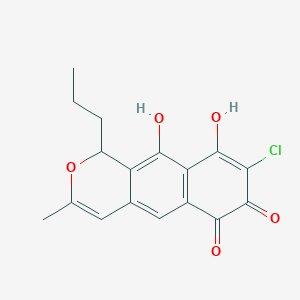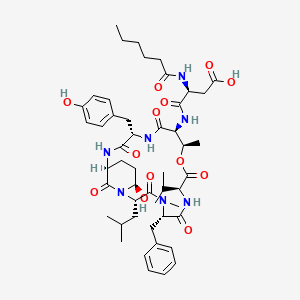
cyanopeptolin 963A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cyanopeptolin 963A is a natural product found in Microcystis with data available.
Applications De Recherche Scientifique
Cyanopeptolin 963A as a Chymotrypsin Inhibitor
This compound has been identified as a potent inhibitor of the enzyme chymotrypsin. It was isolated from the toxic freshwater cyanobacterium Microcystis PCC 7806. The structural uniqueness of this compound, especially the replacement of a basic amino acid by L-tyrosine in its structure, contributes to its inhibitory activity against chymotrypsin, with an IC50 value of 0.9 µM (Bister et al., 2004).
Cyanopeptolins in General as Serine Protease Inhibitors
Cyanopeptolins, including this compound, are known for their inhibitory activity against serine proteases. They have been studied for their potential applications in treating metabolic disorders and other diseases. Variants of cyanopeptolins have shown selective and potent activity against chymotrypsin, with IC50 values as low as 0.26 µM (Mazur-Marzec et al., 2018).
Investigating Cyanopeptolin Diversity and Potential Toxicity
The diversity of cyanopeptolins and their potential toxicity in freshwater environments have been a subject of interest. Studies using diagnostic fragmentation filtering have detected various cyanopeptolin variants, including this compound, in different Microcystis strains and bloom samples. This research is critical for understanding the ecological impact and potential health risks associated with cyanopeptolins in water bodies (McDonald et al., 2020).
Role in the Evolution of Cyanobacterial Genes
The study of cyanopeptolin genes has revealed insights into the independent evolution within cyanobacterial genera. This compound, among other variants, is produced by specific gene clusters in cyanobacteria, indicating a diverse genetic evolution. This information is crucial for understanding the genetic diversity and ecological adaptation of cyanobacteria (Rounge et al., 2007).
Propriétés
Formule moléculaire |
C49H69N7O13 |
|---|---|
Poids moléculaire |
964.1 g/mol |
Nom IUPAC |
(3S)-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-21-hydroxy-15-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C49H69N7O13/c1-8-9-11-16-38(58)50-35(26-40(60)61)44(63)54-42-29(6)69-49(68)41(28(4)5)53-45(64)36(25-30-14-12-10-13-15-30)55(7)48(67)37(23-27(2)3)56-39(59)22-21-33(47(56)66)51-43(62)34(52-46(42)65)24-31-17-19-32(57)20-18-31/h10,12-15,17-20,27-29,33-37,39,41-42,57,59H,8-9,11,16,21-26H2,1-7H3,(H,50,58)(H,51,62)(H,52,65)(H,53,64)(H,54,63)(H,60,61)/t29-,33+,34+,35+,36+,37+,39-,41+,42+/m1/s1 |
Clé InChI |
NGPDQWFWZNXVLZ-AYGLBTBXSA-N |
SMILES isomérique |
CCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C |
SMILES canonique |
CCCCCC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C |
Synonymes |
cyanopeptolin 963A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


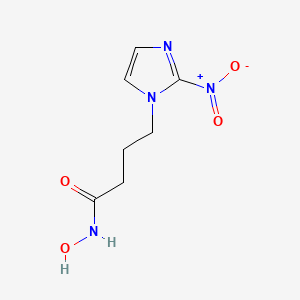
![2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1245831.png)
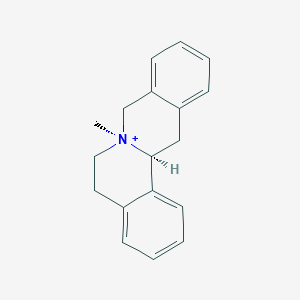
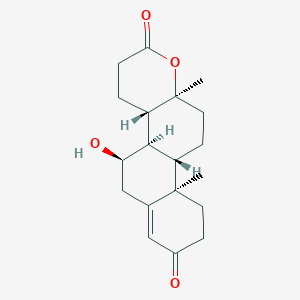
![(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methylidene-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B1245838.png)
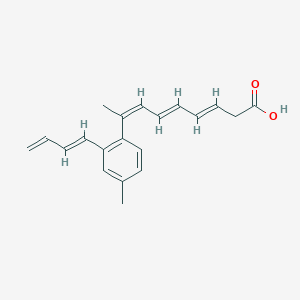

![(1R,6E,9R,11R,12R,13S,16Z,19S,23R,25S,27S,31S)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one](/img/structure/B1245841.png)
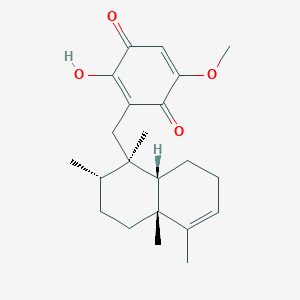
![(2S,3S)-N-[(1R,7S,8R,9E,17R,20S,21R,24S,29R,32S)-29-benzyl-24-[(2R)-butan-2-yl]-32-[(1S)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1245843.png)
![4-[1-(4-Chlorophenyl)ethyl-[5-[(2,4-dichlorophenyl)methylcarbamoylamino]pentyl]amino]butanoic acid](/img/structure/B1245845.png)
![1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1245846.png)
